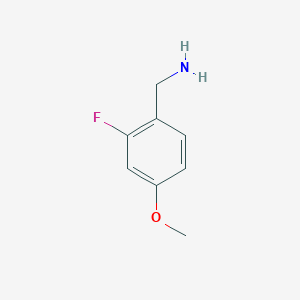
(2-Fluoro-4-methoxyphenyl)methanamine
Übersicht
Beschreibung
“(2-Fluoro-4-methoxyphenyl)methanamine”, also known as fluoroaniline, is an organic compound. It consists of a fluorine atom, a methoxy group, and an amino group attached to a benzene ring. The chemical formula is C8H10FNO .
Molecular Structure Analysis
The molecular structure of “(2-Fluoro-4-methoxyphenyl)methanamine” can be represented by the SMILES notation: COC1=CC(=C(C=C1)CN)F.Cl . This indicates that the molecule has a methoxy group (OCH3) and an amino group (NH2) attached to a benzene ring, with a fluorine atom also attached to the ring .Physical And Chemical Properties Analysis
“(2-Fluoro-4-methoxyphenyl)methanamine” appears as a powder . The molecular weight is 191.63 g/mol . The exact melting point, boiling point, and density are not specified .Wissenschaftliche Forschungsanwendungen
Antidepressant Activity :
- Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including some with the (2-Fluoro-4-methoxyphenyl)methanamine structure, have been designed as serotonin 5-HT1A receptor-biased agonists. These compounds showed high affinity for the 5-HT1A receptor, selectivity over other receptors, and demonstrated potent antidepressant-like activity in rat models (Sniecikowska et al., 2019).
Alzheimer's Disease Research :
- A selective serotonin 1A (5-HT1A) molecular imaging probe, structurally related to (2-Fluoro-4-methoxyphenyl)methanamine, was used in positron emission tomography (PET) studies to quantify 5-HT1A receptor densities in the brains of Alzheimer's disease patients, mild cognitive impairment subjects, and controls. This research found significant decreases in receptor densities in Alzheimer's patients (Kepe et al., 2006).
Parkinson's Disease Research :
- Compounds similar to (2-Fluoro-4-methoxyphenyl)methanamine, such as benzyl-dimethyl-silyl-methanamines, have been identified as potent time-dependent inhibitors of rat brain MAO-B, a target for anti-Parkinsonian agents. The most potent inhibitor in this series demonstrated high selectivity for MAO-B over MAO-A (Danzin et al., 1989).
Molecular Imaging and Radiopharmaceuticals :
- Derivatives of (2-Fluoro-4-methoxyphenyl)methanamine have been used in the synthesis of PET radiotracers for studying CB1 cannabinoid receptors in the animal brain. These compounds demonstrated potential as imaging agents for neurological research (Katoch-Rouse & Horti, 2003).
Optical Nonlinearity and Materials Science :
- In materials science, certain compounds containing the (2-Fluoro-4-methoxyphenyl)methanamine moiety have been investigated for their potential applications in optical limiting and nonlinear optics. These studies focused on the synthesis of new chalcones and their nonlinear optical properties (Shetty et al., 2017).
Antimicrobial Research :
- Schiff bases derived from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, related to (2-Fluoro-4-methoxyphenyl)methanamine, have shown antimicrobial activity. These compounds were synthesized and evaluated for their efficacy against various microbial strains (Puthran et al., 2019).
Fluorescence Studies and Image-Guided Surgery :
- In the field of surgical imaging, fluorescent contrast agents related to (2-Fluoro-4-methoxyphenyl)methanamine have been developed for nerve-highlighting in image-guided surgery. These agents demonstrated the ability to cross the blood-nerve barrier and highlighted nerves in vivo, providing a tool for nerve-sparing surgical procedures (Gibbs-Strauss et al., 2011).
Safety And Hazards
The compound has several hazard statements: H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(2-fluoro-4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFBKZFZNVESRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-methoxyphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



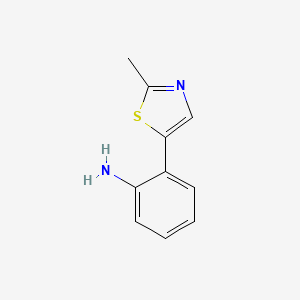
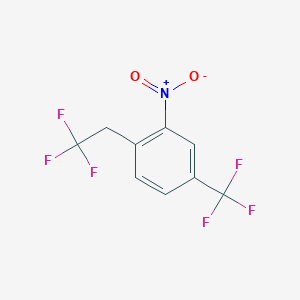
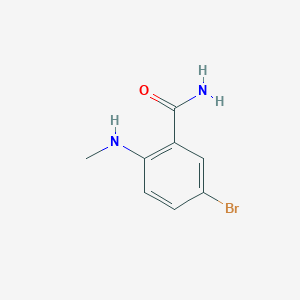
![[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride](/img/structure/B1395721.png)


![4-Chloro-6-propylthieno[2,3-d]pyrimidine](/img/structure/B1395724.png)
![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1395726.png)
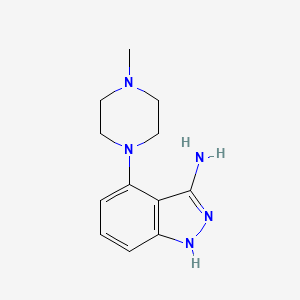
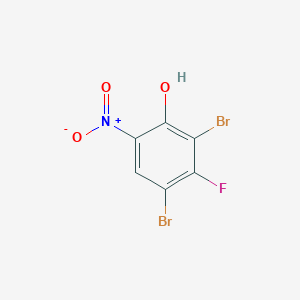
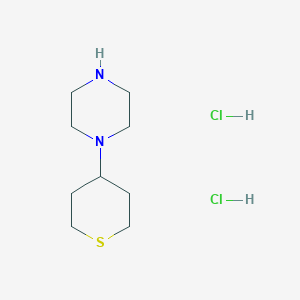
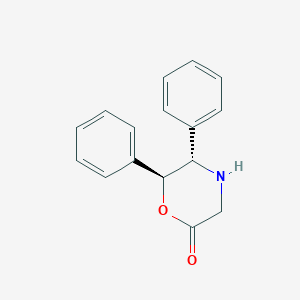
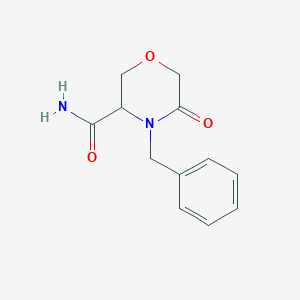
![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1395736.png)